molecular formula C8H5BrF2N2 B6198636 7-bromo-2-(difluoromethyl)-2H-indazole CAS No. 2680538-76-3

7-bromo-2-(difluoromethyl)-2H-indazole

Cat. No.: B6198636
CAS No.: 2680538-76-3
M. Wt: 247.04 g/mol
InChI Key: GUUFZJQTOIYVGQ-UHFFFAOYSA-N
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Description

7-bromo-2-(difluoromethyl)-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine and difluoromethyl groups in the structure of this compound makes it a compound of interest for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(difluoromethyl)-2H-indazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 2-(difluoromethyl)-2H-indazole using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(difluoromethyl)-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indazoles .

Scientific Research Applications

7-bromo-2-(difluoromethyl)-2H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2-(difluoromethyl)-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-2-(trifluoromethyl)indole
  • 7-bromo-2-(difluoromethyl)quinoline
  • 7-bromo-2-(difluoromethyl)quinoxaline

Uniqueness

7-bromo-2-(difluoromethyl)-2H-indazole is unique due to the presence of both bromine and difluoromethyl groups on the indazole ring. This combination of substituents can impart distinct chemical and biological properties compared to other similar compounds. For example, the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development .

Properties

CAS No.

2680538-76-3

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

7-bromo-2-(difluoromethyl)indazole

InChI

InChI=1S/C8H5BrF2N2/c9-6-3-1-2-5-4-13(8(10)11)12-7(5)6/h1-4,8H

InChI Key

GUUFZJQTOIYVGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C(=C1)Br)C(F)F

Purity

95

Origin of Product

United States

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